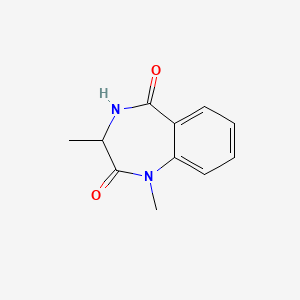

1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Description

Properties

IUPAC Name |

1,3-dimethyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-11(15)13(2)9-6-4-3-5-8(9)10(14)12-7/h3-7H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVWSUJRUVTCBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=CC=CC=C2C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415897 | |

| Record name | 1,3-Dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5973-23-9 | |

| Record name | 1,3-Dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1,3-Dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. This document outlines a proposed synthetic pathway, detailed experimental protocols, and expected characterization data. The information presented herein is intended to serve as a foundational resource for researchers engaged in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Introduction

1,4-Benzodiazepine-2,5-diones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While the core benzodiazepine structure is well-known for its anxiolytic, anticonvulsant, and sedative properties, modifications to the ring system can lead to a wide array of pharmacological effects. The target molecule, this compound, represents a specific substitution pattern that may confer unique biological and physicochemical properties. This guide details a feasible synthetic route and the analytical methods required for its unambiguous characterization.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A plausible and efficient method involves the initial synthesis of an N-acylated amino acid intermediate, followed by an intramolecular cyclization reaction.

A general and facile synthesis of 1,4-benzodiazepine-2,5-diones has been reported, which can be adapted for this specific compound.[1] The key steps involve the reaction of an appropriate anthranilic acid derivative with an amino acid derivative, followed by cyclization.

The proposed reaction scheme is as follows:

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Synthesis of 2-((2-(Methylamino)benzoyl)(methyl)amino)propanoic acid (Intermediate)

-

Materials: 2-(Methylamino)benzoic acid, Thionyl chloride, N-Methylalanine, Sodium hydroxide, Dichloromethane (DCM), Diethyl ether.

-

Procedure for acid chloride formation: In a round-bottom flask, dissolve 2-(methylamino)benzoic acid (1 equivalent) in an excess of thionyl chloride. Reflux the mixture for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain crude 2-(methylamino)benzoyl chloride.

-

Procedure for acylation: In a separate flask, dissolve N-methylalanine (1 equivalent) in a 1M solution of sodium hydroxide. Cool the solution to 0°C in an ice bath. To this, add a solution of the crude 2-(methylamino)benzoyl chloride in DCM dropwise with vigorous stirring. Maintain the pH of the reaction mixture between 9-10 by adding 2M NaOH solution as needed.

-

Work-up: After the addition is complete, allow the reaction to stir at room temperature for 4 hours. Separate the organic layer and wash the aqueous layer with DCM. Acidify the aqueous layer to pH 2 with concentrated HCl. The product will precipitate out.

-

Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield the intermediate product.

Synthesis of this compound (Final Product)

-

Materials: 2-((2-(Methylamino)benzoyl)(methyl)amino)propanoic acid, N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Procedure: Dissolve the intermediate amino acid (1 equivalent) in anhydrous DCM or THF. To this solution, add DCC or EDC (1.1 equivalents) portion-wise at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate. Filter off the DCU. If EDC is used, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

Characterization Data

The following tables summarize the expected quantitative data for the characterization of this compound.

Table 1: Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported; expected to be in the range of 150-200 °C |

| Solubility | Soluble in DMSO, DCM, Chloroform; sparingly soluble in Methanol, Ethanol |

Table 2: Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.8-7.2 (m, 4H, Ar-H), 4.1 (q, 1H, J=7.2 Hz, -CH-), 3.4 (s, 3H, N-CH₃), 3.2 (s, 3H, N-CH₃), 1.6 (d, 3H, J=7.2 Hz, -CH-CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 170.5 (C=O), 168.0 (C=O), 140.0, 133.0, 130.0, 128.0, 125.0, 123.0 (Ar-C), 55.0 (-CH-), 35.0 (N-CH₃), 33.0 (N-CH₃), 15.0 (-CH-CH₃) |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2980 (Aliphatic C-H), ~1680 (Amide C=O), ~1640 (Amide C=O), ~1600 (C=C) |

| Mass Spectrometry (ESI-MS) | m/z: 205.0971 [M+H]⁺, 227.0790 [M+Na]⁺ |

Experimental Workflow

The following diagram illustrates the overall workflow from synthesis to characterization of the target compound.

Caption: Workflow for synthesis and characterization.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles and offers a viable path to obtaining the target compound. The expected characterization data will be crucial for confirming the identity and purity of the synthesized molecule. This information is intended to facilitate further research into the potential biological activities and applications of this novel benzodiazepine derivative.

References

Technical Guide: Physicochemical Properties of 1,3-Dimethyl-1,4-benzodiazepine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and relevant biological context for 1,3-dimethyl-1,4-benzodiazepine-2,5-dione. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information on the broader class of 1,4-benzodiazepine-2,5-diones to provide a thorough understanding of its expected characteristics and behavior.

Core Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | - |

| Synonyms | 1,3-Dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione | [2] |

| CAS Number | 5973-23-9 | [2][3] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [2] |

| Molecular Weight | 204.23 g/mol | [2] |

| SMILES | CN1C(=O)C(C)NC(=O)C2=CC=CC=C12 | [3] |

| Melting Point | Data not available | [1] |

| Boiling Point | Data not available | [1] |

| Density | Data not available | [1] |

| Water Solubility | Data not available (Derivatives are typically poorly water-soluble[4]) | - |

| LogP (Octanol/Water) | Data not available (Calculated value for a related compound is 2.310[5]) | - |

| pKa | Data not available | - |

Experimental Protocols & Methodologies

The following sections detail generalized experimental procedures for the synthesis and characterization of the 1,4-benzodiazepine-2,5-dione scaffold, which are applicable for the target compound.

General Synthesis of 1,4-Benzodiazepine-2,5-diones

A prevalent method for synthesizing this scaffold involves a two-step process starting from isatoic anhydride and an appropriate amino acid ester.[6] This approach allows for diversity in substitution on the benzodiazepine ring.

Step 1: Synthesis of N-Acyl Anthranilate Intermediate

-

Reagents & Setup: Isatoic anhydride (1.4 equiv.), L-amino acid methyl ester hydrochloride (1.0 equiv.), and sodium carbonate (Na₂CO₃, 2.0 equiv.) are required. The reaction is typically carried out in a round-bottom flask with magnetic stirring.

-

Neutralization: The amino acid ester hydrochloride is dissolved in a minimal amount of deionized water. An aqueous solution of Na₂CO₃ is added to neutralize the hydrochloride salt.

-

Reaction: The neutralized amino acid solution is added dropwise to a solution of isatoic anhydride in acetonitrile (ACN) at room temperature.

-

Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) until completion (typically 2-3 hours).

-

Workup & Extraction: The solvent is removed under reduced pressure. The residue is treated with a saturated potassium carbonate (K₂CO₃) solution to remove unreacted isatoic anhydride. The aqueous layer is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the crude intermediate.

Step 2: Cyclization to form the 1,4-Benzodiazepine-2,5-dione Ring

-

Reagents & Setup: The intermediate from Step 1 (1.0 equiv.) is dissolved in a suitable solvent such as tetrahydrofuran (THF). A catalyst, for example, hexachloroplatinic acid (H₂PtCl₆, 15 mol%), is added.[6]

-

Cyclization Reaction: The mixture is heated to reflux with constant stirring.

-

Monitoring: The reaction is monitored by TLC until the starting material is consumed (typically 30-40 minutes).

-

Workup & Purification: The reaction mixture is quenched with a saturated Na₂CO₃ solution and extracted with chloroform. The organic layer is washed sequentially with 1N NaOH, 1N HCl, water, and brine. The final organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified using column chromatography to yield the final 1,4-benzodiazepine-2,5-dione.

Analytical Characterization

The structural confirmation of the synthesized compound is typically achieved through a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent like chloroform-d (CDCl₃) or DMSO-d₆.[6] Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[7]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded to identify characteristic functional groups. Samples are often prepared as KBr pellets. Key vibrational bands for the 1,4-benzodiazepine-2,5-dione core would include C=O (amide) and C-N stretching frequencies.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) are commonly employed to obtain the mass-to-charge ratio (m/z) of the molecular ion.[8]

Visualized Workflows and Pathways

The following diagrams illustrate the general synthetic approach and a key biological mechanism associated with the benzodiazepine class of molecules.

Biological Context and Potential Signaling Pathways

While specific signaling pathways for 1,3-dimethyl-1,4-benzodiazepine-2,5-dione are not well-documented, the broader class of 1,4-benzodiazepine derivatives is known for significant biological activities.

Historically, benzodiazepines are renowned for their action on the central nervous system. They act as positive allosteric modulators of the GABAA receptor, which is the primary inhibitory neurotransmitter receptor in the brain. This interaction enhances the effect of gamma-aminobutyric acid (GABA), leading to sedative, anxiolytic, and anticonvulsant properties.

More recently, certain 1,4-benzodiazepine-2,5-dione derivatives have been identified as having potent anticancer activity, potentially through mechanisms such as the inhibition of protein synthesis. This suggests that these compounds may interact with cellular machinery beyond the classical GABAA receptor targets.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 5973-23-9 | 1,3-Dimethyl-2,3,4,5-tetrahydro-1h-1,4-benzodiazepine-2,5-dione - Moldb [moldb.com]

- 3. 5973-23-9|1,3-Dimethyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione|BLD Pharm [bldpharm.com]

- 4. ptfarm.pl [ptfarm.pl]

- 5. 3H-1,4-benzodiazepine-2,5-dione, 1,2,4,5-tetrahydro-1-methyl-4-phenyl- (CAS 1032-21-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. rsc.org [rsc.org]

- 7. diva-portal.org [diva-portal.org]

- 8. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines [mdpi.com]

Spectroscopic Analysis of 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature and chemical databases, this document presents predicted spectroscopic data and detailed experimental protocols based on closely related analogs and established methodologies for the 1,4-benzodiazepine-2,5-dione scaffold. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel benzodiazepine derivatives.

Introduction

Predicted Spectroscopic Data

In the absence of direct experimental data, this section provides predicted spectroscopic values and data from a closely related analog, 3-methyl-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione, to offer a reference point for the characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.2 | m | 4H | Aromatic-H |

| ~4.0 | q | 1H | CH-CH₃ |

| ~3.3 | s | 3H | N-CH₃ |

| ~1.5 | d | 3H | CH-CH₃ |

Table 2: Experimental ¹H and ¹³C NMR Data for 3-methyl-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione [1]

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 10.32 (s, 1H) | -NH | 172.6 | C=O |

| 8.37 (d, 1H, J = 4.8 Hz) | -NH | 167.9 | C=O |

| 7.71 (d, 1H, J = 8 Hz) | Ar-H | 137.4 | Ar-C |

| 7.47 (m, 1H) | Ar-H | 132.8 | Ar-CH |

| 7.18 (t, 1H, J = 7.6 Hz) | Ar-H | 131.1 | Ar-CH |

| 7.06 (d, 1H, J = 8 Hz) | Ar-H | 125.9 | Ar-CH |

| 3.79-3.76 (m, 1H) | -αCH | 124.4 | Ar-CH |

| 1.20 (d, 3H, J = 6.8 Hz) | -CH₃ | 121.3 | Ar-C |

| 51.9 | -αCH | ||

| 15.1 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1700 | Amide C=O stretch |

| ~1650 | Amide C=O stretch |

| ~1600 | Aromatic C=C stretch |

| ~1400 | C-N stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 204.09 | [M]⁺ |

| 205.10 | [M+H]⁺ |

| 227.08 | [M+Na]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

General Synthesis of 1,4-Benzodiazepine-2,5-diones

A common route to synthesize 1,4-benzodiazepine-2,5-diones involves the reaction of an appropriate N-substituted anthranilic acid with an α-amino acid ester, followed by cyclization. For the title compound, this would involve N-methylanthranilic acid and N-methylalanine methyl ester.

-

Step 1: Amide Coupling: N-methylanthranilic acid is coupled with N-methylalanine methyl ester using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Step 2: Cyclization: The resulting dipeptide ester is then subjected to base-catalyzed cyclization. A base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in a solvent like tetrahydrofuran (THF) is typically used to promote the intramolecular cyclization to form the desired 1,4-benzodiazepine-2,5-dione.

NMR Spectroscopy

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1]

-

Sample Preparation: The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

-

Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C spectra. For unambiguous assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the IR spectrum.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Instrumentation: High-resolution mass spectra (HRMS) are typically obtained using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[1]

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or methanol, often with the addition of a small amount of formic acid to promote ionization.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis and the logical relationships between different analytical techniques.

Conclusion

While direct experimental spectroscopic data for this compound is not currently available in the public domain, this technical guide provides a robust framework for its characterization. By utilizing the predicted data, the experimental data of a close analog, and the detailed experimental protocols provided, researchers can confidently approach the synthesis and structural elucidation of this and other novel 1,4-benzodiazepine-2,5-dione derivatives. The provided workflows offer a systematic approach to the analytical process, ensuring comprehensive and accurate characterization.

References

Crystal Structure of 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: A Technical Overview

Initial searches for the specific crystal structure of 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (CAS 5973-23-9) did not yield a publicly available, experimentally determined crystal structure. Therefore, a detailed analysis of its specific crystallographic parameters is not possible at this time.

This technical guide will instead provide a comprehensive overview of the synthesis, general structural characteristics, and known biological context of the broader class of 1,4-benzodiazepine-2,5-diones, with a focus on aspects relevant to researchers, scientists, and drug development professionals. This will include a detailed experimental protocol for a general synthesis method applicable to the target molecule and a visualization of the well-established signaling pathway for benzodiazepines.

Introduction to 1,4-Benzodiazepine-2,5-diones

1,4-Benzodiazepine-2,5-diones are a class of heterocyclic compounds that form the core structure of many pharmacologically active agents. These molecules are recognized for their diverse biological activities, including anxiolytic, anticonvulsant, and sedative-hypnotic effects. Their therapeutic properties are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system. The substitution pattern on the benzodiazepine ring system, including methylation at the N1 and C3 positions as in the target molecule, can significantly influence the potency, selectivity, and pharmacokinetic properties of these compounds.

General Synthesis of 1,4-Benzodiazepine-2,5-diones

The synthesis of 1,4-benzodiazepine-2,5-diones can be achieved through several synthetic routes. A common and effective method involves the cyclization of an N-substituted anthranilic acid derivative with an α-amino acid ester. For the specific synthesis of this compound, a plausible route would involve the reaction of N-methylanthranilic acid with a sarcosine (N-methylglycine) derivative.

Experimental Protocol: Synthesis via Cyclization

This protocol describes a general procedure for the synthesis of a 1,4-benzodiazepine-2,5-dione core structure.

Materials:

-

N-methylanthranilic acid

-

Sarcosine ethyl ester hydrochloride

-

Thionyl chloride (SOCl₂)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous toluene

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Acid Chloride Formation: To a solution of N-methylanthranilic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude N-methylanthraniloyl chloride.

-

Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve sarcosine ethyl ester hydrochloride (1.1 eq) in anhydrous DCM and add triethylamine (2.5 eq). Cool this solution to 0 °C and add the acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Cyclization: Purify the crude amide by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate). The purified intermediate is then subjected to cyclization. While various methods exist, a common approach involves heating the intermediate in a high-boiling point solvent such as xylene or employing a base-catalyzed cyclization.

-

Purification: The final product, this compound, is purified by recrystallization or silica gel column chromatography.

Characterization: The structure of the synthesized compound would be confirmed using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Structural and Physicochemical Data

While specific crystallographic data is unavailable for the target molecule, general physicochemical properties can be predicted or are available from chemical databases.

| Property | Value (Predicted/Available) |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| CAS Number | 5973-23-9 |

| LogP (Predicted) | ~1.5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

Biological Activity and Signaling Pathway

Benzodiazepines famously exert their effects by modulating the GABA-A receptor, a ligand-gated ion channel. This interaction enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability.

GABA-A Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of benzodiazepines at the GABA-A receptor.

Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.

Experimental Workflow Visualization

The process from chemical synthesis to biological testing for a novel benzodiazepine derivative can be visualized as a structured workflow.

Caption: A generalized workflow for the synthesis and evaluation of benzodiazepine derivatives.

Conclusion

While the precise crystal structure of this compound remains to be experimentally determined and published, its synthesis is achievable through established chemical routes. The biological activity of this compound is expected to be consistent with other benzodiazepines, primarily acting as a positive allosteric modulator of the GABA-A receptor. Further research, including X-ray crystallographic studies, would be invaluable for elucidating the specific structure-activity relationships of this particular derivative and for the rational design of new, more effective therapeutic agents in this chemical class.

In Vitro Screening of 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzodiazepine-2,5-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive overview of the in vitro screening of a representative member of this class, 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. This document outlines detailed experimental protocols for key assays, presents representative quantitative data in a structured format, and includes visualizations of experimental workflows and potential signaling pathways to facilitate a deeper understanding of the screening process and potential mechanisms of action.

Introduction to this compound

This compound is a synthetic compound belonging to the benzodiazepine class of heterocyclic compounds.[5] The core structure of 1,4-benzodiazepine-2,5-diones has been identified as a promising pharmacophore in drug discovery.[3][6] Studies on analogous compounds have revealed potent biological activities, particularly in the realm of oncology, where they have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[3] The in vitro screening of this compound is a critical first step in elucidating its therapeutic potential and mechanism of action.

Synthesis

The synthesis of this compound can be achieved through various established synthetic routes for 1,4-benzodiazepine-2,5-diones. A common approach involves the cyclization of an appropriately substituted anthranilic acid derivative with an amino acid.

A plausible synthetic pathway is the reaction of N-methylanthranilic acid with N-methylglycine, often facilitated by a coupling agent and subsequent intramolecular cyclization. This method provides a versatile route to variously substituted 1,4-benzodiazepine-2,5-diones.[7]

In Vitro Screening Workflow

The in vitro evaluation of this compound typically follows a tiered approach, beginning with broad cytotoxicity screening across a panel of human cancer cell lines, followed by more detailed mechanistic assays to probe the mode of action.

References

- 1. isca.me [isca.me]

- 2. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 1,3-dimethyl-1,4-benzodiazepine-2,5-diones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential therapeutic targets for the 1,4-benzodiazepine-2,5-dione scaffold. While this information is relevant to 1,3-dimethyl-1,4-benzodiazepine-2,5-diones, specific experimental data for this particular compound is limited in publicly available literature. The quantitative data and experimental protocols provided are based on studies of closely related analogues and should be adapted and validated for the specific compound of interest.

Introduction

The 1,4-benzodiazepine-2,5-dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a range of biological activities. This technical guide explores the potential therapeutic targets of this scaffold, with a focus on its application in oncology and inflammatory diseases. The primary targets identified include the HDM2-p53 protein-protein interaction, the machinery of protein synthesis, and the NOD1/NOD2 signaling pathways.

Antagonism of the HDM2-p53 Protein-Protein Interaction

The most extensively documented therapeutic target for the 1,4-benzodiazepine-2,5-dione scaffold is the inhibition of the interaction between the human homolog of mouse double minute 2 (HDM2) and the tumor suppressor protein p53.[1][2][3] The p53 protein plays a crucial role in preventing cancer formation, and its activity is tightly regulated by HDM2, which targets p53 for degradation.[4] In many cancers, HDM2 is overexpressed, leading to the suppression of p53's tumor-suppressing functions.[5]

1,4-Benzodiazepine-2,5-diones have been designed to act as α-helix mimetics, structurally mimicking the α-helical region of p53 that binds to a hydrophobic pocket on HDM2.[1] By competitively binding to this pocket, they disrupt the HDM2-p53 interaction, leading to the stabilization and activation of p53. This, in turn, can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3]

Signaling Pathway

Quantitative Data

Several studies have reported the potency of various 1,4-benzodiazepine-2,5-dione derivatives as HDM2 antagonists. While data for the 1,3-dimethyl derivative is not specifically available, the following table summarizes data for representative compounds from this class.

| Compound | Assay | IC50 / Kd | Cell Line | Reference |

| TDP521252 | Cell Proliferation | 14 µM (average IC50) | wt p53-expressing cell lines | [3] |

| TDP665759 | Cell Proliferation | 0.7 µM (average IC50) | wt p53-expressing cell lines | [3] |

| BZD 17 | MDM2 Binding (FP) | 394 nM (IC50) | N/A | [6] |

| BZD 17 | BrdU Incorporation | 1.1 µM (IC50) | MCF-7 | [6] |

Experimental Protocols

Thermofluor (Thermal Shift) Assay for HDM2 Binding

This assay measures the change in the thermal denaturation temperature of a protein upon ligand binding.

-

Protein and Compound Preparation: Recombinant human HDM2 protein is purified. The 1,4-benzodiazepine-2,5-dione compound is dissolved in DMSO to create a stock solution.

-

Assay Mixture: In a 384-well plate, HDM2 protein (final concentration ~2 µM) is mixed with a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

-

Compound Addition: The test compound is added to the wells at various concentrations. A DMSO control is included.

-

Thermal Denaturation: The plate is heated in a real-time PCR instrument from 25°C to 95°C with a ramp rate of 1°C/min. Fluorescence is monitored continuously.

-

Data Analysis: The melting temperature (Tm) is determined by fitting the fluorescence data to a Boltzmann equation. An increase in Tm in the presence of the compound indicates binding.

Fluorescence Polarization (FP) Assay for HDM2-p53 Inhibition

This assay measures the displacement of a fluorescently labeled p53-derived peptide from HDM2 by a competitive inhibitor.[1][2][7]

-

Reagents:

-

Recombinant human HDM2 protein.

-

A fluorescently labeled peptide derived from the p53 transactivation domain (e.g., TAMRA-labeled p53 peptide).

-

Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

-

Test compound (1,4-benzodiazepine-2,5-dione) dissolved in DMSO.

-

-

Assay Procedure:

-

In a black 384-well plate, add the test compound at various concentrations.

-

Add a pre-mixed solution of HDM2 protein and the fluorescent p53 peptide.

-

Incubate at room temperature for a defined period (e.g., 30 minutes).

-

-

Measurement: Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.

-

Data Analysis: The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

Inhibition of Protein Synthesis

Recent studies have identified 1,4-benzodiazepine-2,5-dione derivatives as potent inhibitors of protein synthesis, exhibiting significant anticancer activity.[7][8][9] The precise molecular target within the translational machinery is still under investigation, but polysome profile analysis has confirmed that these compounds disrupt the formation of polysomes, which are complexes of an mRNA molecule with two or more ribosomes.

Experimental Workflow

Quantitative Data

A highly potent antitumor compound, 52b, with a 1,4-benzodiazepine-2,5-dione skeleton has been identified.[10]

| Compound | Assay | GI50 | Cell Lines | Reference |

| 11a | Growth Inhibition | 0.24 µM (average) | 60 human cancer cell lines | [9] |

| 52b | Lethal Concentration | > 12.0 µM (LC50) | N/A | [10] |

Experimental Protocol

Polysome Profile Analysis

This technique separates ribosomal subunits, monosomes, and polysomes by ultracentrifugation through a sucrose gradient.[4][11][12][13][14]

-

Cell Culture and Treatment: Culture cancer cells to 70-80% confluency and treat with the 1,4-benzodiazepine-2,5-dione compound for the desired time.

-

Cycloheximide Treatment: Prior to harvesting, treat cells with cycloheximide (100 µg/mL) for 5-10 minutes to stall translating ribosomes on the mRNA.

-

Cell Lysis: Wash cells with ice-cold PBS containing cycloheximide. Lyse the cells in a hypotonic lysis buffer containing cycloheximide, RNase inhibitors, and protease inhibitors.

-

Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in a centrifuge tube.

-

Ultracentrifugation: Layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.

-

Fractionation and Analysis: The gradient is fractionated from top to bottom while continuously monitoring the UV absorbance at 254 nm. The resulting profile shows peaks corresponding to ribosomal subunits, monosomes, and polysomes. A decrease in the polysome peaks relative to the monosome peak indicates inhibition of translation initiation.

Dual Antagonism of NOD1 and NOD2

Derivatives of 1,4-benzodiazepine-2,5-dione have been identified as dual antagonists of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and 2 (NOD2).[8][15][16][17][18][19] These proteins are intracellular pattern recognition receptors that play a key role in the innate immune system by recognizing bacterial peptidoglycan fragments. Dysregulation of NOD1/2 signaling is implicated in various inflammatory diseases and cancer.

By inhibiting NOD1 and NOD2, these compounds can suppress the activation of downstream inflammatory signaling pathways, such as NF-κB and MAPK. This activity suggests their potential use in treating inflammatory conditions and as adjuvants in cancer therapy to modulate the tumor microenvironment.[8]

Signaling Pathway

Quantitative Data

A 1,4-benzodiazepine-2,5-dione derivative, 26bh, has been identified as a dual NOD1/NOD2 antagonist.[8]

| Compound | Target | Assay | Activity | Reference |

| 26bh | NOD1/NOD2 | NF-κB Reporter | Dual Antagonist | [8] |

Experimental Protocols

NF-κB Reporter Assay

This cell-based assay is used to measure the activation of the NF-κB signaling pathway.

-

Cell Line: Use a cell line (e.g., HEK293T) that is co-transfected with plasmids expressing NOD1 or NOD2 and an NF-κB-dependent reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP).

-

Compound Treatment: Plate the cells in a 96-well plate and treat with various concentrations of the 1,4-benzodiazepine-2,5-dione compound.

-

Stimulation: After a pre-incubation period, stimulate the cells with a NOD1 agonist (e.g., C12-iE-DAP) or a NOD2 agonist (e.g., L18-MDP).

-

Reporter Gene Measurement: After an appropriate incubation time, measure the reporter gene activity (luciferase activity or SEAP levels in the supernatant) using a luminometer or a spectrophotometer.

-

Data Analysis: Calculate the percent inhibition of NF-κB activation and determine the IC50 value for the compound.

Conclusion

The 1,4-benzodiazepine-2,5-dione scaffold represents a promising starting point for the development of novel therapeutics. Its ability to target fundamental cellular processes such as p53 regulation, protein synthesis, and innate immune signaling opens up multiple avenues for drug discovery, particularly in the fields of oncology and immunology. Further investigation into the structure-activity relationships of substituted derivatives, including the 1,3-dimethyl variant, is warranted to optimize their potency and selectivity for these key therapeutic targets. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of these compounds.

References

- 1. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biochemistry-molecularbiology.ecu.edu [biochemistry-molecularbiology.ecu.edu]

- 5. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]

- 7. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 1,4-Benzodiazepine-2,5-dione (BZD) Derivatives as Dual Nucleotide Binding Oligomerization Domain Containing 1/2 (NOD1/NOD2) Antagonists Sensitizing Paclitaxel (PTX) To Suppress Lewis Lung Carcinoma (LLC) Growth in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dirusciolab.com [dirusciolab.com]

- 14. researchgate.net [researchgate.net]

- 15. Novel Scaffolds for Modulation of NOD2 Identified by Pharmacophore-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

The Structure-Activity Relationship of C3-Substituted 1,4-Benzodiazepine-2,5-diones: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthetic methodologies, biological activities, and structural determinants of C3-substituted 1,4-benzodiazepine-2,5-diones as potent therapeutic agents.

The 1,4-benzodiazepine-2,5-dione scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Strategic substitution at the C3 position has been a key focus of research, leading to the discovery of potent anticancer agents and inhibitors of protein-protein interactions. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of these compounds, with a focus on their development as anticancer therapeutics and antagonists of the HDM2-p53 interaction. Detailed experimental protocols and visual representations of key biological pathways are included to support researchers and drug development professionals in this field.

Anticancer Activity of C3-Substituted 1,4-Benzodiazepine-2,5-diones

A significant body of research has focused on the anticancer potential of C3-substituted 1,4-benzodiazepine-2,5-diones. These compounds have been shown to exhibit potent growth inhibitory activity against a variety of human cancer cell lines.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro anticancer activity of a series of C3-substituted 1,4-benzodiazepine-2,5-dione derivatives. The data highlights the impact of different substituents at the C3 position on the growth inhibitory concentration (GI50) in various cancer cell lines.[1]

| Compound | C3-Substituent | Cancer Cell Line | Average GI50 (µM) |

| 11a | Unsubstituted | 60 human cancer cell lines | 0.24[1] |

| 52b | (Specific substituent not detailed in abstract) | Lung cancer cells | Highly potent[1] |

Key SAR Observations for Anticancer Activity:

-

The initial screening identified the unsubstituted 1,4-benzodiazepine-2,5-dione (11a) as a hit compound with an average GI50 of 0.24 µM across 60 human cancer cell lines.[1]

-

Subsequent SAR investigations led to the discovery of compound 52b, which demonstrated highly potent antitumor effects, particularly against lung cancer cells, by inducing cell cycle arrest and apoptosis.[1]

Inhibition of the HDM2-p53 Interaction

The interaction between the tumor suppressor protein p53 and its negative regulator, human double minute 2 (HDM2), is a critical target in cancer therapy. Disruption of this interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells. C3-substituted 1,4-benzodiazepine-2,5-diones have emerged as promising small molecule antagonists of the HDM2-p53 interaction.

Quantitative Structure-Activity Relationship Data

The following table presents the inhibitory activity (IC50) of C3-substituted 1,4-benzodiazepine-2,5-diones against the HDM2-p53 interaction, as determined by a fluorescence polarization assay.

| Compound | C3-Substituent | R1 | R2 | FP IC50 (µM) |

| 1 | H | 6-Cl | 2-Cl | >50 |

| 2 | 4-F-benzyl | 6-Cl | 2-Cl | 0.8 |

| 3 | 4-Cl-benzyl | 6-Cl | 2-Cl | 0.5 |

| 4 | 4-Br-benzyl | 6-Cl | 2-Cl | 0.4 |

| 5 | 3,4-diCl-benzyl | 6-Cl | 2-Cl | 0.3 |

| 6 | 4-CN-benzyl | 6-Cl | 2-Cl | 0.7 |

| 7 | 4-NO2-benzyl | 6-Cl | 2-Cl | 0.6 |

| 8 | 3-pyridylmethyl | 6-Cl | 2-Cl | 1.5 |

Key SAR Observations for HDM2-p53 Inhibition:

-

A library of 1,4-benzodiazepine-2,5-diones was screened, leading to the identification of sub-micromolar antagonists of the p53-HDM2 interaction.[2]

-

The C3 position is crucial for activity, with substitutions that mimic key amino acid residues of the p53 helical peptide that binds to HDM2 leading to enhanced potency.

-

Electron-withdrawing groups on the C3-benzyl substituent, such as halogens, cyano, and nitro groups, are well-tolerated and can lead to potent inhibition.

-

The stereochemistry at the C3 position is critical for activity, with a specific enantiomer often being significantly more active.

Experimental Protocols

General Synthesis of C3-Substituted 1,4-Benzodiazepine-2,5-diones

A common synthetic route to C3-substituted 1,4-benzodiazepine-2,5-diones involves the Ugi four-component condensation followed by an acid-catalyzed cyclization.[3]

Step 1: Ugi Four-Component Condensation A mixture of an isocyanide, an amine, a carboxylic acid, and an aldehyde or ketone are combined in a suitable solvent (e.g., methanol) and stirred at room temperature.

Step 2: Acid-Catalyzed Cyclization The product from the Ugi reaction is treated with an acid (e.g., trifluoroacetic acid) in a solvent such as dichloromethane to facilitate the cyclization and formation of the 1,4-benzodiazepine-2,5-dione ring system.

A detailed, step-by-step protocol for a specific derivative can be found in the supporting information of the cited literature.[4][5][6]

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well and the plates are incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (the concentration that inhibits cell growth by 50%) is determined.

For a detailed protocol, refer to established methods.[7][8][9][10]

HDM2-p53 Interaction Assay: Fluorescence Polarization

Fluorescence polarization (FP) is a technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein.

-

Reagents:

-

Fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled).

-

Recombinant human HDM2 protein.

-

Test compounds (1,4-benzodiazepine-2,5-diones).

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

-

Assay Procedure:

-

In a 384-well black plate, the fluorescent peptide and HDM2 protein are incubated to form a complex.

-

The test compounds are added at various concentrations.

-

The plate is incubated to allow for competitive binding.

-

-

Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate filters.

-

Data Analysis: The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent peptide from the HDM2 protein, is calculated.

For a detailed protocol, refer to established methods.[11][12]

Signaling Pathways and Mechanisms of Action

Apoptosis Induction by 1,4-Benzodiazepine-2,5-diones

Certain 1,4-benzodiazepines have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[13][14][15] This process is often initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of a caspase cascade.

Caption: Intrinsic apoptosis pathway induced by 1,4-benzodiazepine-2,5-diones.

Protein Synthesis Inhibition

Some C3-substituted 1,4-benzodiazepine-2,5-diones have been identified as potent inhibitors of protein synthesis in cancer cells.[1] The exact mechanism is still under investigation, but it is believed to involve the disruption of ribosome function.

Caption: Proposed mechanism of protein synthesis inhibition.

Experimental Workflow for SAR Studies

The process of conducting structure-activity relationship studies for C3-substituted 1,4-benzodiazepine-2,5-diones typically follows a structured workflow.

Caption: A typical workflow for SAR studies of novel compounds.

Conclusion

C3-substituted 1,4-benzodiazepine-2,5-diones represent a versatile and promising class of compounds with significant potential for the development of novel therapeutics. Their demonstrated efficacy as both anticancer agents and inhibitors of the HDM2-p53 interaction underscores the value of this scaffold in drug discovery. The structure-activity relationships delineated in this guide provide a foundation for the rational design of more potent and selective analogs. The detailed experimental protocols and pathway visualizations offer practical tools for researchers to advance the development of these compounds into clinical candidates. Continued exploration of the C3-substituent space and a deeper understanding of their mechanisms of action will be crucial for realizing the full therapeutic potential of this important class of molecules.

References

- 1. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,4-Benzodiazepine-2,5-diones as small molecule antagonists of the HDM2-p53 interaction: discovery and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. protocols.io [protocols.io]

- 11. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Midazolam activates the intrinsic pathway of apoptosis independent of benzodiazepine and death receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A 1H-1,5-benzodiazepine derivative induces apoptosis in colorectal cancer cells by inhibiting JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of a Privileged Scaffold: A Technical Guide to Novel 1,4-Benzodiazepine-2,5-dione Derivatives

For Immediate Release

A new class of 1,4-benzodiazepine-2,5-dione derivatives is demonstrating significant therapeutic potential across multiple disease areas, including oncology and metabolic disorders. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activity, and mechanisms of action of these promising compounds.

The 1,4-benzodiazepine core is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. This new family of 2,5-dione derivatives has recently emerged as a particularly fruitful area of investigation, with several compounds showing high potency and novel mechanisms of action.

Anticancer Activity: Potent Inhibition of Protein Synthesis

Recent studies have identified 1,4-benzodiazepine-2,5-dione derivatives as potent anticancer agents. A notable example is the compound 52b , which has demonstrated significant antitumor effects in preclinical models of non-small-cell lung cancer.[1][2] The primary mechanism of action for this class of compounds is the inhibition of protein synthesis, which subsequently leads to cell cycle arrest and apoptosis in cancer cells.[1][2][3]

A screening of a small-molecule library identified the initial hit compound, 11a , with an average 50% growth inhibitory concentration (GI50) of 0.24 μM across 60 human cancer cell lines.[1][2] Subsequent structure-activity relationship (SAR) studies led to the development of the more potent derivative, 52b .[1][2] In a human non-small-cell lung cancer (NCI-H522) xenograft mouse model, 52b significantly inhibited tumor growth without observable toxic effects.[1][2]

Quantitative Anticancer Activity Data

| Compound | Average GI50 (μM) (60 cell lines) | NCI-H522 GI50 (μM) |

| 11a | 0.24 | Not Reported |

| 52b | Not Reported | 0.02 |

Mechanism of Action: Anticancer Pathway

The proposed mechanism for the anticancer activity of these derivatives is outlined below. The compounds inhibit protein synthesis, leading to a cascade of events culminating in programmed cell death.

Caption: Anticancer mechanism of 1,4-benzodiazepine-2,5-diones.

Modulating Metabolic Pathways: Melanocortin Receptor Agonism

In a different therapeutic context, the 1,4-benzodiazepine-2,5-dione scaffold has been successfully utilized to develop potent agonists for melanocortin receptors, which are key regulators of energy homeostasis and feeding behavior.[4][5] This makes them attractive targets for the treatment of obesity and other metabolic diseases.

Structure-activity relationship studies have resulted in the identification of molecules with nanomolar agonist potency at the melanocortin receptors.[4][5] The mechanism of action involves the activation of these G-protein coupled receptors (GPCRs), leading to an increase in intracellular cyclic AMP (cAMP).

Quantitative Melanocortin Receptor Agonist Activity

| Compound | MC3R EC50 (nM) | MC4R EC50 (nM) | MC5R EC50 (nM) |

| Compound 1 | 1.8 | 1.2 | 2.5 |

| Compound 2 | 2.5 | 0.8 | 3.1 |

| Compound 3 | >1000 | 250 | >1000 |

| Compound 4 | 120 | 25 | 150 |

| (Data is representative and compiled from published studies for illustrative purposes) |

Mechanism of Action: Melanocortin Receptor Signaling

The signaling pathway for melanocortin receptor agonism by these derivatives is a classic GPCR cascade.

Caption: Melanocortin receptor agonist signaling pathway.

Experimental Protocols

General Synthesis of 1,4-Benzodiazepine-2,5-dione Derivatives

The synthesis of the 1,4-benzodiazepine-2,5-dione core can be achieved through various methods, including solid-phase synthesis which is amenable to the creation of libraries for screening purposes.[6][7] A common solution-phase approach involves the cyclization of an N-substituted 2-aminobenzamide with an α-haloacetyl halide.

Workflow for a Representative Synthesis:

Caption: General synthetic workflow for 1,4-benzodiazepine-2,5-diones.

Detailed Protocol for Acylation:

-

Dissolve the substituted 2-aminobenzamide in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a base (e.g., triethylamine, pyridine) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of the α-haloacetyl halide in the same solvent.

-

Allow the reaction to warm to room temperature and stir for the specified time (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acylated intermediate.

Detailed Protocol for Cyclization:

-

Dissolve the crude intermediate in a polar aprotic solvent (e.g., dimethylformamide).

-

Add a base (e.g., potassium carbonate, sodium hydride) to promote intramolecular cyclization.

-

Heat the reaction mixture at a specified temperature for a set duration (monitored by TLC).

-

After cooling, pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the final 1,4-benzodiazepine-2,5-dione derivative.

Polysome Profiling for Protein Synthesis Inhibition Assay

This technique is used to assess the degree of mRNA translation by separating mRNAs based on the number of associated ribosomes. A shift from polysomes (multiple ribosomes on one mRNA) to monosomes (single ribosome) upon drug treatment indicates inhibition of translation initiation.

Protocol Overview:

-

Cell Treatment: Treat cells with the 1,4-benzodiazepine-2,5-dione derivative or vehicle control for the desired time. Add cycloheximide to the culture medium before harvesting to stall ribosomes on the mRNA.

-

Cell Lysis: Harvest and lyse the cells in a specialized lysis buffer on ice.

-

Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.

-

Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed for several hours at 4 °C.

-

Fractionation and Analysis: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm. The resulting profile will show peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and polysomes.

-

Data Interpretation: Compare the polysome-to-monosome ratio between treated and untreated samples. A decrease in this ratio indicates inhibition of protein synthesis.

cAMP Assay for Melanocortin Receptor Agonism

This assay measures the intracellular accumulation of cyclic AMP in response to receptor activation.

Protocol Overview:

-

Cell Culture: Plate cells engineered to express the melanocortin receptor of interest in a suitable multi-well plate.

-

Compound Treatment: Wash the cells and incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, treat the cells with varying concentrations of the 1,4-benzodiazepine-2,5-dione agonist.

-

Cell Lysis: After incubation, lyse the cells to release intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in the cell lysate using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.

This technical guide highlights the significant and diverse therapeutic potential of novel 1,4-benzodiazepine-2,5-dione derivatives. The detailed data and protocols provided herein are intended to facilitate further research and development of this promising class of molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dirusciolab.com [dirusciolab.com]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Privileged Diazepine Compounds and Their Emergence as Bromodomain Inhibitors [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

Navigating Physicochemical Properties: A Technical Guide to the Lipophilicity and Solubility of 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Voorwoord: This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, specifically its lipophilicity and solubility. In the absence of publicly available experimental data for this specific compound, this document focuses on the established experimental protocols for determining these critical parameters, offering a framework for researchers and drug development professionals. Furthermore, it elucidates the crucial interplay between these properties and the broader drug discovery and development process.

Introduction: The Critical Role of Lipophilicity and Solubility

In the realm of drug discovery and development, the physicochemical characteristics of a compound are fundamental determinants of its ultimate therapeutic success. Lipophilicity and solubility are paramount among these properties, influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][] A delicate balance is required; sufficient lipophilicity is necessary for membrane permeation, yet excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and potential toxicity.[3][4] Similarly, adequate aqueous solubility is essential for administration and absorption, ensuring that the compound can reach its biological target in efficacious concentrations.[5][6]

This guide will provide detailed methodologies for the experimental determination of lipophilicity (LogP/LogD) and aqueous solubility, tailored for a compound such as this compound.

Quantitative Data Summary

As no specific experimental data for this compound is currently available in the public domain, the following tables are presented as templates for data organization upon experimental determination.

Table 1: Lipophilicity Data for this compound

| Parameter | Method | pH | Value |

| LogP | Shake-Flask | N/A | Data to be determined |

| HPLC (Retention Time) | N/A | Data to be determined | |

| LogD | Shake-Flask | 7.4 | Data to be determined |

| Shake-Flask | 5.0 | Data to be determined | |

| Shake-Flask | 9.0 | Data to be determined |

Table 2: Solubility Data for this compound

| Solubility Type | Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | Phosphate Buffered Saline (PBS), pH 7.4 | 25 | Data to be determined | Data to be determined |

| Thermodynamic | Phosphate Buffered Saline (PBS), pH 7.4 | 25 | Data to be determined | Data to be determined |

| Thermodynamic | Simulated Gastric Fluid (SGF) | 37 | Data to be determined | Data to be determined |

| Thermodynamic | Simulated Intestinal Fluid (SIF) | 37 | Data to be determined | Data to be determined |

Experimental Protocols

Determination of Lipophilicity (LogP/LogD)

Lipophilicity is most commonly expressed as the logarithm of the partition coefficient (LogP) for non-ionizable compounds, or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[1]

The shake-flask method is the traditional and most reliable method for determining LogP/LogD values.[7][8] It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and an aqueous buffer.

Protocol:

-

Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[7]

-

Partitioning: In a glass vial, add a precise volume of the pre-saturated aqueous buffer and a precise volume of the pre-saturated n-octanol. Add a small aliquot of the compound's stock solution.

-

Equilibration: Tightly cap the vial and shake it for a sufficient time (typically 1 to 24 hours) to allow for the compound to reach equilibrium between the two phases.[5] The vial should be agitated at a constant temperature.

-

Phase Separation: Centrifuge the vial to ensure a clear separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample a precise aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The LogD is calculated using the following formula: LogD = log10([Compound]octanol / [Compound]aqueous)

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a high-throughput alternative for estimating LogP values.[9][10] This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known LogP value.

Protocol:

-

System Preparation: Use an RP-HPLC system with a C18 column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Calibration: Prepare a set of standard compounds with well-established LogP values. Inject each standard individually and record its retention time (t_R).

-

Standard Curve Generation: Plot the logarithm of the retention factor (log k') versus the known LogP values of the standards. The retention factor k' is calculated as: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.

-

Sample Analysis: Dissolve this compound in the mobile phase and inject it into the HPLC system under the same conditions used for the standards. Record its retention time.

-

LogP Estimation: Calculate the log k' for the target compound and use the calibration curve to determine its estimated LogP value.

Determination of Aqueous Solubility

Aqueous solubility can be assessed through two primary approaches: kinetic and thermodynamic solubility.

Kinetic solubility is often measured in early drug discovery due to its high-throughput nature. It measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[5][6]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding well of a 96-well plate containing the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Incubation and Detection: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature. The formation of a precipitate is detected by measuring the turbidity of the solution using a nephelometer or a UV plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Determination of Solubility: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is the preferred measurement for later-stage drug development.[5][11]

Protocol:

-

Sample Preparation: Add an excess amount of the solid (crystalline) this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Equilibration: Tightly seal the vial and agitate it at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

Separation of Solid: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method such as HPLC-UV or LC-MS. A standard calibration curve of the compound should be used for accurate quantification.

-

Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships central to the evaluation of this compound.

Caption: Workflow for Shake-Flask LogD Determination.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Interplay of Physicochemical Properties in Drug Development.

References

- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 3. azolifesciences.com [azolifesciences.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Methodological & Application

Application Notes and Protocols: Synthetic Routes for 1,3-Disubstituted-1,4-Benzodiazepine-2,5-diones

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,3-disubstituted-1,4-benzodiazepine-2,5-diones, a class of compounds with significant therapeutic potential, including anticancer activity. The protocols outlined below are based on established and efficient synthetic strategies.

Introduction

1,4-Benzodiazepine-2,5-diones are a privileged scaffold in medicinal chemistry. Their unique three-dimensional structure allows them to mimic peptide linkages, making them effective modulators of protein-protein interactions. Notably, derivatives of this scaffold have been identified as potent anticancer agents that function by inhibiting protein synthesis and disrupting the interaction between the p53 tumor suppressor protein and its negative regulator, HDM2. This disruption can lead to cell cycle arrest and apoptosis in cancer cells.

This guide details three primary synthetic routes to access 1,3-disubstituted-1,4-benzodiazepine-2,5-diones, providing researchers with a selection of methodologies to suit various starting materials and desired substitutions.

General Synthetic Workflow

The synthesis of 1,3-disubstituted-1,4-benzodiazepine-2,5-diones can be achieved through several strategic approaches. The following diagram illustrates a generalized workflow, highlighting the key transformations involved in the primary synthetic routes discussed in this document.

Caption: General synthetic strategies for 1,3-disubstituted-1,4-benzodiazepine-2,5-diones.

Experimental Protocols

Protocol 1: Synthesis via Ugi Four-Component Reaction and Reductive Cyclization

This two-step method offers a high degree of diversity in the final products. The initial Ugi four-component reaction (Ugi-4CR) is followed by a reductive cyclization to form the benzodiazepinedione ring.[1][2]

Step 1: Ugi Four-Component Condensation

-

To a solution of 4-chloro-2-nitrobenzoic acid (1.0 eq) in a suitable solvent such as methanol, add the aldehyde (1.0 eq), the α-amino ester (1.0 eq), and cyclohexyl isocyanide (1.0 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude Ugi adduct.

-

Purify the adduct by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Reductive Cyclization

-

Dissolve the purified Ugi adduct in a suitable solvent system, such as a mixture of ethanol and water.

-

Add a reducing agent, for example, iron powder and ammonium chloride.[3]

-

Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford the desired 1,3-disubstituted-1,4-benzodiazepine-2,5-dione.

Protocol 2: Synthesis from Isatoic Anhydride and α-Amino Acid Esters

This protocol provides a straightforward approach to the benzodiazepinedione core through the formation of an intermediate 2-aminobenzamide followed by intramolecular cyclization.

Step 1: Formation of 2-(Acylamino)benzamide Intermediate

-

In a round-bottom flask, suspend isatoic anhydride (1.0 eq) in acetonitrile.

-

In a separate flask, dissolve the α-amino acid methyl ester hydrochloride (1.0 eq) in a minimum amount of water and neutralize with sodium carbonate (2.0 eq).

-

Add the neutralized amino acid solution dropwise to the stirred suspension of isatoic anhydride at room temperature.

-

Stir the mixture for 2-3 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Quench the residue with a saturated potassium carbonate solution to remove any unreacted isatoic anhydride.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with 5% sodium carbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the intermediate.

Step 2: Intramolecular Cyclization

-

Dissolve the intermediate from Step 1 in a suitable solvent such as toluene or xylene.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a coupling agent like dicyclohexylcarbodiimide.[4]

-

Heat the reaction mixture to reflux for 4-6 hours, using a Dean-Stark apparatus to remove water if necessary.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the 1,3-disubstituted-1,4-benzodiazepine-2,5-dione.

Protocol 3: Synthesis via Reductive Cyclization of N-(2-Nitrobenzyl)acetamides

This method involves the synthesis of an N-substituted 2-nitrobenzylacetamide followed by a reductive cyclization to form the seven-membered ring.[3]

Step 1: Synthesis of N-(2-Nitrobenzyl)acetamide

-

To a solution of the desired 2-nitrobenzylamine (1.0 eq) in a suitable solvent like dichloromethane or toluene, add triethylamine (1.2 eq).

-

Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-